molecular formula C16H31N3Sn B13996209 6-Tributylstannylpyrazin-2-amine

6-Tributylstannylpyrazin-2-amine

Cat. No.: B13996209
M. Wt: 384.1 g/mol
InChI Key: CDEXYBRNJLTXRG-UHFFFAOYSA-N
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Description

6-Tributylstannylpyrazin-2-amine is an organotin compound featuring a pyrazine core substituted with a tributylstannyl group at position 6 and an amine group at position 2. The tributylstannyl (Sn(C₄H₉)₃) moiety confers unique reactivity, particularly in cross-coupling reactions like Stille couplings, enabling carbon-carbon bond formation in organic synthesis . Organotin compounds are notable for their applications in catalysis and materials science, though their use is tempered by toxicity concerns .

Properties

Molecular Formula

C16H31N3Sn

Molecular Weight

384.1 g/mol

IUPAC Name

6-tributylstannylpyrazin-2-amine

InChI

InChI=1S/C4H4N3.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1,3H,(H2,5,7);3*1,3-4H2,2H3;

InChI Key

CDEXYBRNJLTXRG-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tributylstannylpyrazin-2-amine typically involves the reaction of pyrazine derivatives with tributyltin hydride in the presence of a catalyst. One common method is the palladium-catalyzed stannylation of pyrazine using tributyltin hydride. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 6-Tributylstannylpyrazin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-Tributylstannylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine derivatives with different oxidation states.

    Reduction: It can be reduced to form pyrazine derivatives with lower oxidation states.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrazine derivatives with different alkyl or aryl groups.

Scientific Research Applications

6-Tributylstannylpyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, such as the Stille coupling.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Tributylstannylpyrazin-2-amine involves its ability to participate in cross-coupling reactions. The tributylstannyl group acts as a nucleophile, reacting with electrophilic species to form new carbon-carbon or carbon-heteroatom bonds. The palladium catalyst facilitates the formation of the intermediate complex, which undergoes reductive elimination to yield the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on pyrazin-2-amine derivatives and structurally related heterocyclic compounds, emphasizing substituent effects on properties and applications.

Structural Analogues of Pyrazin-2-amine

2.1.1 6-(Methylthio)pyrazin-2-amine (CAS 3430-08-8)
  • Structure : Methylthio (-SMe) at position 6, amine (-NH₂) at position 2.
  • Properties : Molecular weight = 141.19 g/mol; solubility in organic solvents (e.g., DMSO) due to the hydrophobic SMe group .
  • Applications : Used as a research intermediate; lacks metal-associated toxicity.
2.1.2 3,6-Dipropyl-2-pyrazinamine (CAS 1466152-08-8)
  • Structure : Propyl groups at positions 3 and 6, amine at position 2.
  • Properties : Molecular weight = 179.27 g/mol; increased lipophilicity compared to 6-Tributylstannylpyrazin-2-amine .
  • Applications: Potential as a ligand or building block in medicinal chemistry.
  • Key Difference: Alkyl substituents enhance steric bulk but lack the catalytic versatility of organotin groups.

Heterocyclic Analogues with Functionalized Substituents

2.2.1 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine (CAS 175204-65-6)
  • Structure: Triazine core with morpholino (N-heterocycle) and SMe substituents.
  • Properties: Higher polarity due to morpholino; molecular weight = 227.3 g/mol .
  • Applications : Explored in agrochemicals due to triazine’s herbicidal activity.
  • Key Difference : Triazine’s three nitrogen atoms increase hydrogen-bonding capacity vs. pyrazine’s two.
2.2.2 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine
  • Structure : Oxadiazine core with aryl and trichloromethyl groups.
  • Properties : Chlorine substituents enhance electrophilicity; molecular weight > 300 g/mol .
  • Applications : Antimicrobial and pesticidal activity.
  • Key Difference : Oxadiazine’s oxygen atom introduces distinct electronic effects compared to pyrazine.

Organometallic Analogues

2.3.1 7-(2,5-Dihydropyrrol-1-yl)-6-phenyl-pyrido[6,5-d]pyrimidin-2-amine
  • Structure : Fused pyrido-pyrimidine system with phenyl and dihydropyrrolyl groups.
  • Properties : Extended π-system enables intercalation with biomolecules; molecular weight = 332.4 g/mol .
  • Applications : Experimental anticancer agent (DrugBank ID: DB08146).

Data Tables

Table 1: Comparative Properties of Pyrazin-2-amine Derivatives

Compound Molecular Weight (g/mol) Key Substituents Reactivity/Applications Toxicity Concerns
6-Tributylstannylpyrazin-2-amine ~435.2 (estimated) Sn(C₄H₉)₃, -NH₂ Stille coupling, catalysis High (organotin toxicity)
6-(Methylthio)pyrazin-2-amine 141.19 -SMe, -NH₂ Nucleophilic substitution, intermediates Low
3,6-Dipropyl-2-pyrazinamine 179.27 -C₃H₇ (x2), -NH₂ Ligand design, solubility modulation Low

Research Findings and Trends

  • Organotin Compounds: 6-Tributylstannylpyrazin-2-amine’s utility in catalysis is well-documented, but environmental and toxicity concerns drive research into greener alternatives .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance bioactivity in triazines, while bulky groups (e.g., tributylstannyl) favor synthetic applications .
  • Triazine vs. Pyrazine : Triazines exhibit broader agrochemical use, whereas pyrazines are favored in medicinal chemistry for their balanced electronic properties .

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